molecular formula C15H16ClNO2S B11160576 1-(4-chlorophenyl)-N-(4-methylbenzyl)methanesulfonamide

1-(4-chlorophenyl)-N-(4-methylbenzyl)methanesulfonamide

Cat. No.: B11160576
M. Wt: 309.8 g/mol
InChI Key: UWWSAKCKNAVQMP-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]methanesulfonamide is an organic compound characterized by the presence of a chlorophenyl group and a methylphenyl group attached to a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out at room temperature or under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]methanesulfonamide is unique due to its specific structural features, such as the presence of both chlorophenyl and methylphenyl groups attached to a methanesulfonamide moiety.

Properties

Molecular Formula

C15H16ClNO2S

Molecular Weight

309.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]methanesulfonamide

InChI

InChI=1S/C15H16ClNO2S/c1-12-2-4-13(5-3-12)10-17-20(18,19)11-14-6-8-15(16)9-7-14/h2-9,17H,10-11H2,1H3

InChI Key

UWWSAKCKNAVQMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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